molecular formula C8H4FNO2S B144732 5-Fluoro-1,3-benzothiazole-2-carboxylic acid CAS No. 139425-47-1

5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Cat. No. B144732
M. Wt: 197.19 g/mol
InChI Key: SZTWYWTZDUJKII-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. The fluorine atom at the 5-position on the benzothiazole ring can significantly influence the chemical and physical properties of the molecule, potentially enhancing its biological activity or altering its interaction with other molecules .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as 5-fluoro-1,3-benzothiazole-2-carboxylic acid, can be achieved through various synthetic routes. One efficient method involves the condensation of fluorinated carboxylic acids with aromatic diamines or aminothiophenols, which can be performed in a one-step process with high yields and broad scope . Another approach is the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of fluorinated benzothiazoles .

Molecular Structure Analysis

The molecular structure of 5-fluoro-1,3-benzothiazole-2-carboxylic acid is characterized by the presence of a benzothiazole core with a carboxylic acid group at the 2-position and a fluorine atom at the 5-position. The fluorine atom is highly electronegative, which can affect the electron distribution within the molecule and potentially enhance its reactivity and binding affinity to biological targets .

Chemical Reactions Analysis

Fluorinated benzothiazoles can participate in various chemical reactions due to their reactive sites. For instance, they can be used as precursors for the synthesis of fluorescent probes that are sensitive to pH changes and can selectively sense metal cations such as magnesium and zinc . Additionally, they can be radiolabelled with isotopes like fluorine-18 for use in imaging studies, as demonstrated with the compound 5F203, a potential antitumor agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-1,3-benzothiazole-2-carboxylic acid are influenced by the fluorine substitution. Fluorine atoms can increase the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in related compounds, which results in large fluorescence enhancement under basic conditions . The presence of fluorine can also affect the lipophilicity, stability, and binding characteristics of the molecule, which are important factors in drug design and development .

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

  • Anticancer Activity : Benzothiazole derivatives are recognized for their potential in cancer therapy, particularly 2-arylbenzothiazoles, which are being developed as antitumor agents due to their promising biological profile and ease of synthesis. These compounds have shown potent anticancer activity and could be further developed as drug candidates. Their conjugates might also display synergistic effects, indicating the necessity for drug combinations that allow for lower doses and the development of new generations of drugs (Ahmed et al., 2012).

  • Broad Spectrum of Pharmacological Activities : Benzothiazole and its derivatives exhibit a wide range of biological properties, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and adaptability of benzothiazole compounds provide significant scope for the development of chemical libraries that could aid in the discovery of new therapeutic entities (Kamal et al., 2015).

Material Science and Industrial Applications

  • Corrosion Inhibition : Research into benzotriazole derivatives, closely related to benzothiazoles, highlights their effectiveness as corrosion inhibitors for iron and various steels. The studies focused on the adsorption of these compounds from aqueous solutions and their ability to inhibit corrosion across a wide pH range, indicating the potential for benzothiazole derivatives in anticorrosion applications (Kuznetsov, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

5-fluoro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTWYWTZDUJKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597437
Record name 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,3-benzothiazole-2-carboxylic acid

CAS RN

139425-47-1
Record name 5-Fluoro-2-benzothiazolecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-benzothiazole-2-carboxylic acid
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